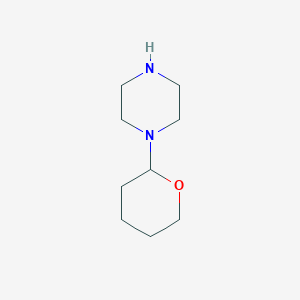
1-(Oxan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Oxan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the ring opening of aziridines with N-nucleophiles, followed by cyclization .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be used to produce piperazine derivatives . These methods are preferred due to their high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(Oxan-2-yl)piperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Oxan-2-yl)piperazine involves its interaction with specific molecular targets. For example, piperazine compounds are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasitic worms . This mechanism is particularly relevant in its use as an anthelmintic agent.
Comparación Con Compuestos Similares
1-(Oxan-2-yl)piperazine can be compared with other piperazine derivatives such as:
1-(Tetrahydro-2H-pyran-4-yl)piperazine: Similar in structure but with the oxan group at a different position.
4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: A more complex derivative used in insecticide research.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
31951-42-5 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(oxan-2-yl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)11-6-4-10-5-7-11/h9-10H,1-8H2 |
Clave InChI |
HZANCXRGRTZTCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















